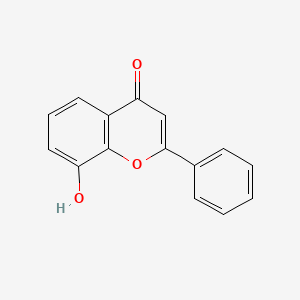

8-Hydroxyflavone

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

77298-64-7 |

|---|---|

Formule moléculaire |

C15H10O3 |

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

8-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H10O3/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9,16H |

Clé InChI |

XNUMOPPRKAGFPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)O |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)O |

Autres numéros CAS |

77298-64-7 |

Synonymes |

8-hydroxyflavone |

Origine du produit |

United States |

Synthesis and Chemical Modification of 8 Hydroxyflavone

Established Synthetic Pathways

Several established synthetic routes are employed for the synthesis of the 8-hydroxyflavone scaffold. These methods often involve the construction of the chromone (B188151) ring from appropriately substituted precursors.

The Baker-Venkataraman rearrangement is a classical method for the synthesis of 1,3-diketones, which are key intermediates in the formation of chromones and flavones. wiley-vch.deportico.org The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. wiley-vch.deportico.org While a direct one-step synthesis of this compound using this method is not extensively documented, it is a crucial strategy for preparing precursors to this compound derivatives, particularly those with additional substitutions on the A-ring, such as 5,7,8-trisubstituted flavones. capes.gov.broup.com

The general mechanism proceeds through the formation of an enolate from the acetophenone (B1666503), which then undergoes an intramolecular acyl transfer. wiley-vch.de For instance, the synthesis of 5,7,8-trimethoxyflavone, a derivative of this compound, utilizes the Baker-Venkataraman rearrangement of 2-benzoyloxy-3,4,6-trimethoxyacetophenone. capes.gov.br This intermediate is prepared from 2-hydroxy-3,4,6-trimethoxyacetophenone, which itself can be synthesized from 1,4-dimethoxy-2,6-dibenzyloxybenzene via a Hoesch reaction. capes.gov.broup.com The resulting 1,3-diketone is then cyclized in the presence of an acid to yield the flavone (B191248). capes.gov.brcooper.edu

Table 1: Key Intermediates in the Baker-Venkataraman Synthesis of this compound Derivatives

| Starting Material/Intermediate | Subsequent Product | Reference |

| 2-Hydroxy-3,4,6-trimethoxyacetophenone | 5,7,8-Trimethoxyflavone | capes.gov.br |

| 2,4-Dihydroxy-3,6-dimethoxyacetophenone | 5,8-Dimethoxy-7-hydroxyflavone | oup.com |

| 2,4-Dihydroxyacetophenone | 7-Hydroxyflavone (B191518) | iiarjournals.org |

The Allan-Robinson reaction is another cornerstone in flavone synthesis, involving the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid. nih.govuclan.ac.uk This method directly yields the flavone or isoflavone (B191592) scaffold. nih.gov Its application has been noted in the synthesis of polysubstituted flavones, including derivatives of this compound.

For example, the synthesis of 5,7,8,4'-tetramethoxyflavone has been achieved through the anisoylation of 2-hydroxy-3,4,6-trimethoxyacetophenone, demonstrating the utility of the Allan-Robinson reaction for constructing flavones with the 8-oxygenation pattern. capes.gov.broup.com The reaction mechanism involves the initial acylation of the phenolic hydroxyl group, followed by a base-catalyzed cyclization and dehydration to form the pyrone ring. portico.org However, the consistency of the Allan-Robinson reaction for producing 5,7,this compound derivatives has been reported to be variable. capes.gov.br

The oxidative cyclization of 2'-hydroxychalcones is one of the most widely applied and versatile methods for the synthesis of flavones. researchgate.netuclan.ac.uk This approach involves two main steps: the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an aromatic aldehyde to form a 2'-hydroxychalcone, followed by the oxidative cyclization of the chalcone (B49325) intermediate to yield the flavone. nih.govresearchgate.net

A common and effective reagent system for the cyclization step is iodine in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netgoogle.com The reaction is typically carried out at elevated temperatures. nih.govgoogle.com A specific example is the synthesis of 7,8-dihydroxyflavone (B1666355), where the corresponding 2',3',4'-trihydroxychalcone (B600758) intermediate is cyclized using a catalytic amount of iodine in DMSO at 110°C, affording the product in high yield. Current time information in Bangalore, IN. The mechanism is believed to involve the formation of an iodonium (B1229267) ion intermediate, which facilitates the nucleophilic attack of the phenolic hydroxyl group to form the heterocyclic ring. researchgate.net

Table 2: Reaction Conditions for Oxidative Cyclization to Flavones

| Chalcone Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 2',3',4'-Trihydroxychalcone derivative | I₂, DMSO, 110°C, 6-8 h | 7,8-Dihydroxyflavone derivative | 87 | Current time information in Bangalore, IN. |

| Substituted 2'-hydroxychalcones | I₂ (cat.), DMSO, reflux, 4-6 h | Substituted flavones | 70-85 | google.com |

| 2'-Hydroxychalcones | I₂, DMSO, 100°C, 40 min | Flavones | N/A | nih.gov |

Beyond the classical methods, several other synthetic strategies have been developed for the preparation of flavones, some of which are applicable to the synthesis of this compound. These include:

Kostanecki Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aliphatic anhydride and its sodium salt to form a chromone, which can be a precursor to flavones. uclan.ac.uk

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed in the synthesis of flavones. uclan.ac.uk Another palladium-catalyzed approach involves the reaction of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of flavones, often leading to higher yields in shorter reaction times. For example, the cyclization of 2'-hydroxychalcones has been efficiently carried out using iodine on alumina (B75360) under microwave conditions. insaindia.res.in

Enzymatic Synthesis: A novel and highly specific approach involves the use of enzymes for the C-8 hydroxylation of flavonoids. A flavin-dependent monooxygenase (FMO) from the bacterium Herbaspirillum seropedicae has been identified, which can regioselectively introduce a hydroxyl group at the C-8 position of various flavonoids, including flavanones, flavones, and isoflavones. nih.govnii.ac.jp Similarly, the yeast Rhodotorula glutinis is known to catalyze the C-8 hydroxylation of flavones and flavanones. This biocatalytic approach offers a green and efficient route to 8-hydroxyflavonoids. nih.govnii.ac.jp

Derivatization Strategies for Structural Modulation

The hydroxyl group at the C-8 position of this compound serves as a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. Alkylation and acylation are common strategies to modulate the physicochemical properties of the parent molecule.

The derivatization of hydroxyl groups in flavonoids through alkylation (e.g., methylation, ethylation) or acylation (e.g., acetylation) is a common strategy to explore structure-activity relationships. researchgate.net

Acylation: The acylation of hydroxyflavones can be readily achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). iiarjournals.org For instance, 7-hydroxyflavone can be acylated by reacting it with a substituted benzoyl chloride in dry pyridine at 50°C. iiarjournals.org This general procedure can be adapted for the acylation of the 8-hydroxyl group of this compound. The resulting esters can exhibit different properties compared to the parent phenol.

Alkylation: The alkylation of polyhydroxyflavones can be more complex due to the varying reactivity of the different hydroxyl groups. The acidity of the phenolic protons plays a key role, with the C-7 hydroxyl group generally being more readily alkylated than the C-5 hydroxyl group, which is often involved in hydrogen bonding with the C-4 carbonyl group. iiarjournals.org The synthesis of O-methylated derivatives of baicalein (B1667712) (5,6,7-trihydroxyflavone) has been achieved using trimethylsilyldiazomethane (B103560) (TMSCHN₂) in a methanol-THF solution at room temperature, yielding a mixture of methylated products including 5,6,7-trimethoxyflavone (B192605) and 5-hydroxy-6,7-dimethoxyflavone. cooper.edu The synthesis of various 3-alkoxy analogues of flavone-8-acetic acid has also been reported, indicating that the 8-position can be a site for derivatization. nih.gov The choice of alkylating agent and reaction conditions is crucial for achieving the desired selectivity. cooper.edu

Table 3: Common Reagents for Derivatization of Hydroxyflavones

| Derivatization | Reagent(s) | Base/Solvent | Reference |

| Acylation | Substituted benzoyl chloride | Pyridine | iiarjournals.org |

| Acylation | Acetic anhydride | Pyridine | cooper.edu |

| Methylation | Trimethylsilyldiazomethane (TMSCHN₂) | Methanol (B129727)/THF | cooper.edu |

| Alkylation | Alkyl halides (e.g., MeI) | K₂CO₃/Acetone | insaindia.res.in |

Mannich Reaction in this compound Derivative Synthesis

The Mannich reaction is a prominent three-component condensation reaction that provides a straightforward method for introducing aminomethyl groups into molecules with an active hydrogen atom. mdpi.comnrfhh.com In the context of flavonoids, the hydroxyl groups on the A-ring activate the adjacent ortho and para positions for electrophilic substitution. researchgate.netjyoungpharm.org For flavones with hydroxyl groups at positions C-5 and C-7, the Mannich reaction typically occurs at the C-8 position. nrfhh.com This makes this compound and its analogs prime substrates for this transformation.

The reaction involves an amine (primary or secondary), formaldehyde (B43269) (or another aldehyde), and the active hydrogen compound, in this case, the flavonoid. mdpi.comnih.gov The process leads to the formation of C-C bonds through the substitution of an active hydrogen with an aminomethylene group. mdpi.com In flavones, the π–conjugation of the hydroxyl group at C-7 in ring A facilitates the reaction at the C-8 position. nrfhh.com This regioselectivity has been observed in the aminomethylation of various flavones and isoflavones. researchgate.netnih.govrsc.org

The synthesis of these Mannich bases is often carried out under mild conditions, for example, using 2-propanol or methanol as a solvent. nrfhh.comresearchgate.net The resulting aminomethylated derivatives, also known as Mannich bases, are valuable intermediates for further chemical synthesis or can be evaluated for their own biological properties. The versatility of the Mannich reaction allows for the introduction of a wide array of amino moieties by varying the amine component used in the reaction. preprints.orgmdpi.com

Table 1: Examples of Mannich Bases Derived from Flavonoids

This table presents examples of flavonoid precursors that undergo Mannich reactions, highlighting the typical position of derivatization.

| Flavonoid Precursor | Position of Aminomethylation | Amine Used | Reference |

| Baicalein | C-8 | Primary amines | mdpi.com |

| Luteolin (B72000) | C-8 | Primary amines | mdpi.com |

| Apigenin | C-8 | Primary amines | mdpi.com |

| Kaempferol | C-8 | Primary amines | mdpi.com |

| 7-Hydroxyflavanone | C-8 | (bis(N,N-dimethylamino)methane) | rsc.org |

| Dihydrodaidzein | C-8 | (bis(N,N-dimethylamino)methane) | rsc.org |

Substitution Pattern Modifications on the Flavone Core

Modifying the substitution pattern of the this compound core is a key strategy for generating structural diversity. These modifications primarily involve reactions of the hydroxyl group itself or further substitutions on the aromatic rings.

Alkylation and Acylation: The hydroxyl group at C-8, like other phenolic hydroxyls on the flavone skeleton, can be readily derivatized through alkylation or acylation reactions. mdpi.comlibretexts.org Alkylation, the addition of an alkyl chain, and acylation, the addition of an acyl group, can significantly alter the physicochemical properties of the parent molecule. mdpi.comresearchgate.net For instance, O-alkylation of hydroxyflavones is a common modification strategy. researchgate.net These reactions typically proceed via standard synthetic protocols, such as using alkyl halides in the presence of a base for alkylation, or acid chlorides/anhydrides for acylation. libretexts.org

Arylation: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have enabled the introduction of aryl groups onto the flavone scaffold. This method has been successfully applied to dihydroxyflavones, like 7,8-dihydroxyflavone, which is structurally related to this compound. innovareacademics.in The reaction involves a palladium catalyst to couple an organoboron compound with a halide or triflate. For dihydroxyflavones, selective transformation of one hydroxyl group into a triflate allows for regioselective arylation, favoring position 7 due to electronic and steric factors. innovareacademics.in This approach allows for the synthesis of 7-aryl-8-hydroxyflavones.

Other Substitutions: The existing substituents on the flavone core direct the position of new incoming groups. The hydroxyl group at C-8 is an activating group and directs electrophilic substitutions to the ortho and para positions, primarily C-7. Halogenation and nitration are examples of electrophilic aromatic substitution reactions that can be used to introduce halogens (e.g., bromine, iodine) or a nitro group onto the flavone A-ring, further diversifying the chemical space of this compound derivatives. researchgate.net

Table 2: Overview of Substitution Reactions on the Flavone Core

| Reaction Type | Reagents/Conditions | Position(s) Modified | Resulting Structure | Reference |

| Alkylation | Alkyl halide, Base | C-8 Hydroxyl | 8-Alkoxyflavone | mdpi.com |

| Acylation | Acid chloride/anhydride, Catalyst | C-8 Hydroxyl | 8-Acyloxyflavone | libretexts.org |

| Arylation (Suzuki-Miyaura) | Arylboronic acid, Pd catalyst, Triflate precursor | C-7 | 7-Aryl-8-hydroxyflavone | innovareacademics.in |

| Halogenation | Halogenating agent (e.g., NBS, I₂) | A-ring (e.g., C-7) | Halogenated this compound derivative | researchgate.net |

Analog Generation through Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design new compounds by substituting a specific atom or functional group with another that possesses similar physicochemical or topological properties. rsc.orgcambridgemedchemconsulting.com This approach aims to create novel analogs with potentially modified or improved properties. In the context of this compound, bioisosteric replacement can be applied to several parts of the molecule.

Hydroxyl Group Replacement: The phenolic hydroxyl group at C-8 is a key pharmacophore that can be replaced by various bioisosteres. Classical bioisosteres for a hydroxyl group include the amino (-NH₂) and thiol (-SH) groups, due to their similar steric size and hydrogen bonding capabilities. u-tokyo.ac.jp Non-classical bioisosteres can also be considered. For example, the development of isosteres for 8-hydroxyquinoline (B1678124) (8-HQ), a core component of this compound, has been a subject of study. nih.gov By replacing the nitrogen atom in the quinoline (B57606) ring with other groups, novel metal-binding pharmacophores can be generated, a strategy that could be extrapolated to modify the A-ring of this compound. nih.gov

Scaffold Hopping: A more drastic form of bioisosteric replacement is scaffold hopping, where the core structure of the molecule is replaced with a different scaffold that maintains the essential three-dimensional arrangement of functional groups. rsc.org For this compound, this could involve replacing the entire flavone backbone while retaining key interaction points. For instance, the 4-hydroxy-1,2,3-triazole system has been proposed as a bioisosteric replacement for phenolic moieties in other compounds. rsc.org

The goal of these replacements is to generate novel chemical entities that retain or improve upon the desired characteristics of the parent this compound molecule. mdpi.com

Table 3: Potential Bioisosteric Replacements for this compound Moieties

| Original Moiety | Potential Bioisostere(s) | Rationale | Reference |

| 8-Hydroxyl (-OH) | Amino (-NH₂), Thiol (-SH) | Similar size, hydrogen bonding capacity | u-tokyo.ac.jp |

| 8-Hydroxyl (-OH) | Carboxylic acid isosteres (e.g., 4-hydroxy-1,2,3-triazole) | Mimics acidic proton and hydrogen bonding | rsc.org |

| Phenyl B-Ring | Thiazole, Pyridine, other heterocycles | Altered electronics, solubility, and H-bonding | mdpi.com |

| Flavone Core | Quinazolinone, Triazinoquinazoline | Scaffold hopping to find new chemical space | nih.gov |

Biosynthetic Context of Hydroxyflavones

General Flavonoid Biosynthesis Pathways

The assembly of the fundamental flavonoid structure is a conserved process in higher plants, merging two primary metabolic routes: the acetate (B1210297) and shikimate pathways. nih.govsci-hub.se

The A-ring of the flavonoid skeleton is derived from the acetate pathway. nih.govencyclopedia.pubmdpi.com Specifically, three molecules of malonyl-CoA, which are two-carbon unit building blocks, are condensed in a sequential manner. univpm.itmetwarebio.com This process establishes the characteristic hydroxylation pattern of the A-ring, typically at positions C-5 and C-7. metwarebio.com

The shikimate pathway is responsible for producing the aromatic amino acid phenylalanine. nih.govnih.gov Through the general phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA. wikipedia.orgnih.gov This molecule serves as the precursor for the B-ring and the three-carbon (C3) bridge that connects it to the A-ring, thus completing the C6-C3-C6 backbone. nih.govunivpm.it

Two enzymes are paramount in the initial formation of the flavonoid core structure: Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone Synthase (CHS): This enzyme marks the first committed step in flavonoid biosynthesis. wikipedia.orgoup.com CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) to produce a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone. nih.govwikipedia.orgnih.gov

Chalcone Isomerase (CHI): Following the formation of the open-chain chalcone, CHI catalyzes an intramolecular cyclization reaction. researchgate.net This crucial step closes the heterocyclic C-ring, converting the chalcone into a (2S)-flavanone, such as naringenin. nih.govresearchgate.net Flavanones are key intermediates and branch points that serve as substrates for the biosynthesis of various downstream flavonoid classes, including flavones, flavonols, and anthocyanins. nih.govnih.gov

The key enzymes and their roles in the general flavonoid pathway are summarized in the table below.

Table 1: Key Enzymes in General Flavonoid Biosynthesis| Enzyme | Abbreviation | Precursor(s) | Product | Function |

|---|---|---|---|---|

| Chalcone Synthase | CHS | 1x p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Catalyzes the initial condensation to form the C15 chalcone backbone. nih.govwikipedia.org |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Catalyzes the stereospecific cyclization of the chalcone to form the flavanone (B1672756) C-ring. nih.govresearchgate.net |

Theoretical Considerations for 8-Hydroxylation in Flavonoid Biosynthesis

Hydroxylation is a critical modification that greatly enhances the diversity and biological activity of flavonoids. oup.com The introduction of a hydroxyl group at the C-8 position of the A-ring is catalyzed by a specific class of enzymes known as flavonoid 8-hydroxylases (F8H). nih.govoup.com

Research has identified F8H enzymes in various plant species. These enzymes are often cytochrome P450-dependent monooxygenases. nih.gov However, other types have also been described. For instance, an enzyme preparation from the petals of Chrysanthemum segetum demonstrated the ability to hydroxylate flavonols and flavones at the C-8 position. mdpi.com This particular enzyme was found to be a novel type, localized in the microsomal fraction and dependent on NADPH and FAD as cofactors, with no apparent involvement of cytochrome P450. mdpi.com Notably, it did not accept flavanones or dihydroflavonols as substrates. mdpi.com

More recently, a flavonoid C8-hydroxylase (F8H) was identified and characterized from the yeast Rhodotorula glutinis. nih.gov This enzyme, a flavin monooxygenase, regioselectively catalyzes the C-8 hydroxylation of a range of flavonoids, including flavanones (naringenin, pinocembrin), flavones (apigenin, luteolin (B72000), chrysin), and others. nih.govresearchgate.net The activity of this yeast F8H requires the presence of a hydroxyl group at the C-7 position, indicating an ortho-hydroxylation mechanism. nih.gov The enzyme uses NADPH as a coenzyme to regenerate its FAD prosthetic group. nih.gov

Table 2: Examples of Characterized Flavonoid 8-Hydroxylases (F8H)

| Enzyme Source | Enzyme Type | Substrates | Cofactors | Key Findings |

|---|---|---|---|---|

| Chrysanthemum segetum | Novel Monooxygenase | Flavonols, Flavones | NADPH, FAD | Not a cytochrome P450; does not act on flavanones or dihydroflavonols. mdpi.com |

| Rhodotorula glutinis | Flavin Monooxygenase (FAD-dependent) | Naringenin, Apigenin, Luteolin, Chrysin (B1683763), etc. | NADPH | Requires a C7-OH group on the substrate; demonstrates ortho-hydroxylation. nih.gov |

| Lotus japonicus | Cytochrome P450 | Quercetin, Kaempferol, Naringenin, Apigenin | Not specified | Exhibits broad substrate acceptance, also producing 6-hydroxyflavonoids as by-products with certain substrates. researchgate.net |

Occurrence of Related Hydroxyflavones in Biological Systems and Implications for 8-Hydroxyflavone Research

While this compound itself is less commonly isolated directly from natural sources compared to other flavonoids, the existence of its derivatives in the plant kingdom confirms that the enzymatic machinery for 8-hydroxylation is present in nature. The study of these related compounds provides crucial insights for this compound research.

A prominent example is 7,8-dihydroxyflavone (B1666355) , also known as tropoflavin , which is found in plants like Godmania aesculifolia and Tridax procumbens. wikipedia.org The biosynthesis of 7,8-dihydroxyflavone and its glycosides has been a subject of significant research, with studies demonstrating the ability of specific glycosyltransferases to add sugar moieties to the 7- and 8-hydroxyl groups. tandfonline.comnih.gov

Other related naturally occurring compounds include wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), first isolated from the roots of Scutellaria baicalensis, and 8-hydroxy-7-methoxyflavone . ias.ac.inbiosynth.com The presence of these methoxy (B1213986) derivatives implies the existence of O-methyltransferases that act on an 8-hydroxylated precursor.

The natural occurrence and successful synthesis of these C-8 functionalized flavonoids underscore the potential for biotechnological production. nih.govresearchgate.net The identification of F8H enzymes opens avenues for metabolic engineering in microorganisms or plants to produce rare or novel 8-hydroxyflavonoids. nih.gov Understanding the biosynthetic pathways and the enzymes involved is therefore fundamental for exploring the chemical space around this compound and developing methods for its synthesis and the synthesis of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Theoretical and computational chemistry provides powerful tools to understand the relationship between the molecular structure of a compound and its biological activity. For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have been instrumental in developing predictive models for their biological activities and identifying the key molecular features that govern these functions.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a primary objective in computational drug design, aiming to forecast the biological activity of novel or untested compounds. mdpi.com This process involves establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. jddtonline.info For flavonoids, these models are crucial for screening chemical libraries and prioritizing synthesis of the most promising candidates. jddtonline.inforesearchgate.net

The typical workflow for creating a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. jddtonline.infoimist.ma Using various software, a wide range of molecular descriptors are calculated for each compound. imist.ma Statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to generate a mathematical equation linking the most relevant descriptors to the biological activity. jddtonline.inforesearchgate.net

A 3D-QSAR study on a series of synthetic chromone (B188151) derivatives, which included 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy variants, successfully generated a predictive model for their antioxidant activity. mdpi.com The study utilized Molecular Field Analysis (MFA) and the genetic partial least squares (G/PLS) method to derive a statistically significant model. mdpi.com The robustness and predictive capability of such models are assessed using several statistical metrics. mdpi.comresearchgate.net

The quality of a QSAR model is determined by its statistical significance and predictive ability. researchgate.net Key parameters include the correlation coefficient (r²), which indicates how well the model fits the data, and the leave-one-out cross-validated coefficient (q² or r²cv), which assesses the model's internal predictive power. mdpi.comresearchgate.net A high q² value (typically > 0.5) is considered indicative of a robust model. researchgate.net The model's ability to predict the activity of external compounds is measured by the predictive r² (r²pred) using a test set of molecules not included in the model's training. mdpi.com

Table 1: Statistical Results of a Predictive 3D-QSAR Model for Antioxidant Chromone Derivatives This table presents data from a Molecular Field Analysis (MFA) study on chromone derivatives, including 8-hydroxy structures, to illustrate the statistical validation of a predictive model. mdpi.com

| Statistical Parameter | Value | Description |

| Cross-validated coefficient (r²cv or q²) | 0.771 | Indicates good internal model robustness and predictive ability. |

| Non-cross-validated coefficient (r²) | 0.868 | Shows a high degree of correlation between the predicted and actual activities for the training set. |

| Predictive correlation coefficient (r²pred) | 0.924 | Demonstrates excellent predictive power for an external test set of compounds. |

| Standard Error of Estimate (SEE) | 0.154 | Represents the standard deviation of the residuals, indicating the model's accuracy. |

| F-value | 36.36 | A high F-test value signifies a statistically significant regression model. |

Source: Adapted from a 3D-QSAR investigation of synthetic antioxidant chromone derivatives. mdpi.comrjptonline.org

These predictive models are invaluable for the de novo design of novel flavonoid-based compounds, allowing for the virtual screening and estimation of properties before undertaking costly and time-consuming laboratory synthesis and testing. nih.govnih.gov

Identification of Key Structural Descriptors for Activity Modulation

A critical outcome of QSAR and CoMFA studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be steric, electronic, hydrophobic, or quantum-chemical in nature, and they provide deep insights into the mechanism of action at a molecular level.

For this compound and related structures, several key descriptors have been identified as crucial for modulating their antioxidant and other biological activities.

Quantum-Chemical Descriptors: The O-H Bond Dissociation Enthalpy (BDE) is a fundamental descriptor for predicting the radical-scavenging ability of phenolic compounds like flavonoids. scirp.org A lower BDE indicates that the hydrogen atom from the hydroxyl group can be more easily donated to neutralize a free radical. Computational studies using Density Functional Theory (DFT) have calculated the BDE for all ten possible mono-hydroxy flavones. scirp.org In these studies, the 8-hydroxy group was found to have a relatively low BDE, ranking second lowest in a vacuum environment, which suggests a significant contribution to radical-scavenging activity. scirp.org Other important quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the electron-donating and accepting abilities of the molecule, respectively. imist.mascirp.org

Structural Features: The position of hydroxyl groups on the flavonoid skeleton is a paramount determinant of activity. core.ac.ukirb.hr Research has consistently shown that the presence of a hydroxyl group at the 8-position of the A ring plays an important role in the biological activity of flavonoids. core.ac.uk This is partly attributed to the potential formation of an intramolecular hydrogen bond with the carbonyl group at position 4, which can influence the molecule's electronic properties and stability. core.ac.uk Furthermore, studies on the neurotrophic activity of flavonoids highlighted the importance of a 7,8-dihydroxy substitution pattern, suggesting a key role for the C8-OH group in this specific biological function. nih.gov

CoMFA Fields: Comparative Molecular Field Analysis (CoMFA) provides a 3D visualization of how different regions of the molecule influence activity. The resulting contour maps highlight areas where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.netkoreascience.kr In a CoMFA model of chromone derivatives, the steric and electrostatic fields contributed 70.3% and 29.7%, respectively, to the model. rjptonline.org Such analyses can reveal, for instance, that a bulky substituent at or near the 8-position may decrease activity (negative steric contribution), while an electropositive group in that region might enhance it (favorable electrostatic contribution).

Table 2: Key Structural Descriptors and Their Influence on the Activity of this compound and Related Flavonoids

| Descriptor | Influence on Activity | Rationale / Mechanism | Source(s) |

| 8-OH Group Position | Enhances biological activity | The hydroxyl group at the 8-position on the A ring is a key feature for antioxidant activity. | core.ac.uk |

| O-H Bond Dissociation Enthalpy (BDE) | High radical-scavenging potential | The 8-OH group has a low BDE, facilitating hydrogen atom donation to neutralize free radicals. | scirp.org |

| Intramolecular Hydrogen Bonding | Modulates activity | Potential for hydrogen bonding between the 8-OH group and the C4-carbonyl group affects molecular stability and electronic properties. | core.ac.uk |

| Steric Fields (CoMFA) | Activity is sensitive to substituent size | Steric hindrance near the A ring can impact the interaction with biological targets. The specific model indicates whether bulky groups are favorable or not. | mdpi.comrjptonline.org |

| Electrostatic Fields (CoMFA) | Activity is sensitive to charge distribution | The electrostatic potential around the A ring, influenced by the electronegative oxygen of the 8-OH group, is critical for molecular recognition and binding. | mdpi.comrjptonline.orgresearchgate.net |

| Energy of HOMO (E-HOMO) | Correlates with electron-donating ability | A higher E-HOMO value is generally associated with a greater ability to donate electrons, which is crucial for antioxidant activity. | imist.mascirp.org |

By elucidating these structure-activity relationships, computational studies provide a clear roadmap for the targeted modification of the this compound scaffold to enhance its therapeutic potential.

Theoretical and Computational Chemistry Studies of 8 Hydroxyflavone

Synthetic Derivatives and Modifications

Chemical modifications of the 8-hydroxyflavone scaffold have been undertaken to create new compounds with potentially improved properties. These modifications can include the addition of other functional groups, alkylation, or acylation of the hydroxyl group. mdpi.com For example, the synthesis of 5,7,this compound derivatives has been a focus of research to explore their properties. ias.ac.inias.ac.in

Comparative Analysis of Derivatives

The biological activities of this compound derivatives are often compared to the parent compound to understand the impact of the chemical modifications. For instance, a study on the antiplatelet activity of a series of hydroxyflavones, including 7,8-dihydroxyflavone (B1666355), demonstrated that the presence and position of hydroxyl groups are critical for their inhibitory effects. reading.ac.uk The methylation of hydroxyl groups in flavonoids has been shown in some studies to lead to a loss of biological activity. reading.ac.uk

| Compound | Key Structural Difference from this compound | Observed Impact on Activity (Example) |

| 7,8-Dihydroxyflavone | Additional hydroxyl group at the 7-position. | Shows antiplatelet activity. reading.ac.uk |

| 5,7,8-Trihydroxyflavone (Wogonin) | Additional hydroxyl groups at the 5 and 7-positions. | Investigated for various pharmacological properties. ias.ac.inias.ac.in |

| Methoxy (B1213986) derivatives | Hydroxyl group(s) replaced by methoxy group(s). | Can lead to a decrease in certain biological activities. reading.ac.uk |

This table is interactive. Click on the headers to sort.

This compound stands as a significant compound in the field of flavonoid research. Its unique chemical structure, characterized by a hydroxyl group at the 8-position, underpins its diverse range of investigated biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. The synthesis of this non-natural flavonoid has enabled detailed studies into its structure-activity relationships, providing valuable insights into how specific functional groups influence biological function.

Future research will likely continue to explore the mechanisms of action of this compound at the molecular level. Further investigation into its derivatives could lead to the development of novel compounds with enhanced therapeutic potential. The continued application of advanced analytical and computational methods will undoubtedly deepen our understanding of this intriguing molecule and its place within the broader landscape of medicinal chemistry.

Biological Activities and Molecular Mechanisms of 8 Hydroxyflavone Pre Clinical Focus

Anti-Oxidant Properties and Mechanisms

The antioxidant potential of flavonoids is a cornerstone of their biological activity, typically attributed to their ability to donate a hydrogen atom and scavenge free radicals. However, the specific position of hydroxyl (-OH) groups on the flavone (B191248) backbone is critical in determining this capacity.

Free Radical Scavenging Capabilities (in vitro models)

In vitro assays consistently demonstrate that 8-Hydroxyflavone is a poor free radical scavenger. The antioxidant activity of flavones is largely dependent on the number and location of hydroxyl groups, with specific configurations, such as a catechol group (ortho-dihydroxy groups) in the B-ring, being crucial for high activity. Monohydroxylated flavones, including this compound, generally lack significant radical scavenging properties.

A comprehensive study by Furusawa et al. evaluated the antioxidant activity of 28 different hydroxyflavonoids. In this analysis, this compound was found to be essentially inactive in scavenging DPPH radicals and superoxide radicals, and it failed to inhibit lipid peroxidation. This finding aligns with the broader understanding that monohydroxylated flavones are not effective direct antioxidants mdpi.com.

| Assay | This compound Result | Interpretation |

|---|---|---|

| DPPH Radical Scavenging (IC₅₀) | >1000 µM | Inactive |

| Superoxide Scavenging (IC₅₀) | >100 µg/ml | Inactive |

| Lipid Peroxidation Inhibition (IC₅₀) | >100 µM | Inactive |

Table 1:In Vitro Antioxidant Activity of this compound. Data sourced from Furusawa et al., 2005.

Modulation of Reactive Oxygen Species (ROS)-Scavenging Enzyme Activities

Beyond direct radical scavenging, some flavonoids exert antioxidant effects indirectly by modulating the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. This is often mediated through the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2).

There is currently no available scientific literature describing the specific effects of this compound on ROS-scavenging enzyme activities. Given its poor direct antioxidant capabilities, its potential for indirect antioxidant activity via enzymatic modulation remains uninvestigated and is considered unlikely.

Anti-Inflammatory Activities and Cellular Pathways

The anti-inflammatory properties of flavones are also highly dependent on their molecular structure. These compounds can interfere with inflammatory cascades by inhibiting the production of inflammatory signaling molecules and modulating key cellular pathways.

Inhibition of Pro-Inflammatory Mediators and Cytokines (in vitro and in vivo non-human)

Pre-clinical research on the specific effects of this compound on the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6, IL-1β) is not available in the current scientific literature.

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB activation)

Systematic reviews of the structure-activity relationships of flavones have provided significant insight into their anti-inflammatory potential. A critical factor for potent anti-inflammatory activity is the substitution pattern of hydroxyl groups on the flavone skeleton.

| Hydroxyl (-OH) Group Position | Effect on Anti-Inflammatory Activity |

|---|---|

| C-5 | Enhances Activity |

| C-4' | Enhances Activity |

| C-6 | Attenuates Activity |

| C-7 | Attenuates Activity |

| C-8 | Attenuates Activity |

| C-3' | Attenuates Activity |

Table 2: Structure-Activity Relationship of Hydroxyl Group Position on the Anti-Inflammatory Activity of Flavones. Data sourced from Wang et al., 2021.

Anti-Cancer Potential and Related Mechanisms

The potential for flavonoids to act as anti-cancer agents has been an area of intense investigation. Their mechanisms can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. As with other biological activities, the anti-proliferative effects of flavones are highly dependent on their chemical structure.

Studies comparing the cytotoxicity of various flavone derivatives have shown that the number and position of hydroxyl groups are critical determinants of efficacy. A study by Pouget et al. on the proliferation of the MCF-7 breast cancer cell line found that monohydroxylated flavones possessed low anticancer activity. Specifically, this compound was shown to have a growth inhibition value (GI₅₀) of >10 µM, the highest concentration tested, indicating weak cytotoxic activity. In contrast, dihydroxyflavones such as 7,8-dihydroxyflavone (B1666355) were found to be the most active compounds in the same study mdpi.comnih.gov.

This suggests that while flavonoids as a class have anti-cancer potential, this compound itself is not a potent anti-proliferative agent, likely due to a structural configuration that is not optimal for interaction with relevant cellular targets. The specific molecular mechanisms related to this compound's limited anti-cancer potential have not been a subject of detailed investigation due to its low potency.

| Flavone Compound | Hydroxylation Pattern | Cytotoxicity against MCF-7 Cells (GI₅₀) |

|---|---|---|

| Flavone | Unsubstituted | Low |

| This compound | Monohydroxylated | Low (>10 µM) |

| 7,8-Dihydroxyflavone | Dihydroxylated (ortho) | High |

Table 3: Relative Cytotoxicity of Flavone Derivatives on MCF-7 Human Breast Cancer Cells. Data sourced from Pouget et al., 2001, as cited in Gryglewski et al., 2017.

Modulation of Cellular Proliferation and Survival Pathways (in vitro models)

No specific studies detailing the effects of this compound on cellular proliferation and survival pathways in in vitro cancer models were identified.

Induction of Apoptosis and Cell Cycle Arrest (in vitro models)

There is a lack of available research on the induction of apoptosis or cell cycle arrest specifically by this compound in in vitro models.

Suppression of Cancer Cell Invasiveness and Metastasis (in vitro models)

Scientific literature found does not provide data on the ability of this compound to suppress cancer cell invasiveness or metastasis in vitro.

Enzyme Inhibition in Oncogenic Pathways (e.g., Pyruvate Kinase Isoenzyme M2, Topoisomerases)

While other hydroxyflavones have been investigated as inhibitors of Pyruvate Kinase Isoenzyme M2 (PKM2), no specific inhibitory data for this compound against PKM2 or topoisomerases was found.

Neurobiological Activities and Receptor Interactions

Modulation of Neurotrophic Factor Signaling Pathways (e.g., TrkB agonism) (in vitro and in vivo non-human)

Research on the structure-activity relationship of flavonoids concerning the Tropomyosin receptor kinase B (TrkB) suggests that the 8-hydroxy group on the A ring is essential, but that two hydroxyl groups at the 7 and 8 positions (as seen in 7,8-dihydroxyflavone) are critical for potent agonistic activity. Studies have noted that none of the single hydroxy flavone derivatives tested exhibited notable TrkB stimulatory effects nih.gov. This suggests that this compound is unlikely to be a potent TrkB agonist.

Neuroprotective Effects in Experimental Models (in vivo non-human)

No in vivo non-human studies detailing the neuroprotective effects of this compound were identified. The extensive body of research on neuroprotection by flavonoids in this class is focused on 7,8-dihydroxyflavone.

Due to the absence of specific preclinical data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure. Proceeding would require speculation or the incorrect attribution of data from other flavonoid compounds.

Inhibition of Specific Neural Enzymes (e.g., Pyridoxal (B1214274) Phosphatase)

There is no specific information available in the searched scientific literature regarding the inhibitory effects of this compound on pyridoxal phosphatase or other specific neural enzymes. While the related compound 7,8-dihydroxyflavone has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), this activity has not been specifically documented for this compound.

Anti-Microbial Properties

Specific studies detailing the in vitro anti-microbial properties of this compound against pathogenic strains are not present in the available literature. Research on the anti-microbial effects of flavonoids is extensive; however, it tends to focus on other hydroxylation patterns or the parent flavone structure.

Antibacterial Activity against Pathogenic Strains (in vitro models)

No specific data from in vitro studies detailing the antibacterial activity or minimum inhibitory concentrations (MICs) of this compound against specific pathogenic bacterial strains could be identified.

Antifungal Activity against Fungal Species (in vitro models)

There is no available research from in vitro models that specifically investigates the antifungal activity of this compound against particular fungal species or provides MIC values.

Anti-Biofilm Formation

Mechanistic studies or in vitro data focusing on the ability of this compound to inhibit or disrupt biofilm formation by microbial pathogens are not available in the reviewed literature.

Other Investigated Biological Activities (mechanistic studies, in vitro or non-human in vivo)

Antiplatelet Activities and Mechanistic Insights

While the antiplatelet activity of flavonoids as a class is a subject of research, specific mechanistic studies and detailed findings concerning the direct effects of this compound on platelet aggregation and its underlying molecular pathways have not been specifically reported. Structure-activity relationship studies of flavonoids often suggest that the presence and position of hydroxyl groups are crucial for antiplatelet effects, but direct experimental data for the 8-hydroxy variant is lacking.

Modulation of Orphan Nuclear Receptors (e.g., NR4A1, AhR)

The interaction of flavonoids with orphan nuclear receptors is a significant area of research, as these receptors are crucial regulators of various physiological and pathological processes. The activity of flavonoids is highly dependent on their structure, particularly the number and position of hydroxyl (-OH) groups on the core flavone structure.

NR4A1 (Nur77)

The orphan nuclear receptor 4A1 (NR4A1), also known as Nur77, is a transcription factor involved in cell proliferation, apoptosis, and inflammation. Recent studies have identified various hydroxyflavones as ligands that bind to the ligand-binding domain (LBD) of NR4A1, acting as selective NR4A1 modulators. nih.govnih.gov The binding affinity is highly variable and depends on the specific hydroxylation pattern, suggesting that individual compounds can have distinct biological effects. nih.govnih.gov

A comprehensive study investigating the binding of 20 different hydroxyflavones to the NR4A1 LBD determined the dissociation constants (KD) for several monohydroxyflavone isomers. nih.gov While this study did not specifically test the this compound isomer, the results for other positional isomers demonstrate that the location of a single hydroxyl group dramatically influences binding affinity. For instance, 5-hydroxyflavone was found to bind with a higher affinity (KD = 1.4 µM) than the parent flavone compound, whereas 3'-hydroxyflavone exhibited the lowest binding affinity (KD = 45.8 µM). nih.gov These findings underscore that no simple structure-activity relationship is apparent for hydroxyflavone binding to NR4A1, and the specific affinity of this compound for this receptor remains to be determined experimentally. nih.gov

Table 1: Binding Affinities of Selected Monohydroxyflavones to NR4A1

Data sourced from a study on flavone and hydroxyflavone binding to the NR4A1 ligand-binding domain. nih.gov

AhR (Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor known for mediating responses to environmental toxins, but it is also involved in normal physiological processes. Flavonoids are one of the largest groups of natural ligands for AhR. mdpi.com Their effects can be agonistic or antagonistic, and this activity is highly dependent on the flavonoid's chemical structure. nih.govresearchgate.net

Kinase Inhibition Profiles (e.g., PKC, CK-2, PIM-1, DAPK-1, CDK)

The flavone scaffold is a common feature in many known kinase inhibitors, and hydroxylated derivatives are frequently investigated for their potential to inhibit a wide range of protein kinases involved in cellular signaling and disease. However, specific preclinical data detailing the inhibitory activity (e.g., IC₅₀ values) of this compound against many key kinases are not extensively available in the scientific literature. The inhibitory potential and selectivity of a given hydroxyflavone are dictated by its specific hydroxylation pattern, which determines how the molecule fits into the ATP-binding pocket of the target kinase.

CK-2 (Casein Kinase 2): Casein Kinase 2 (CK2) is a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis. Numerous flavonoid derivatives have been identified as CK2 inhibitors. Specific IC₅₀ values for this compound are not specified in wide-ranging screening studies.

PIM-1: The PIM-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation. Certain flavonoids, such as quercetagetin (3,3',4',5,6,7-hydroxyflavone), have been identified as potent, ATP-competitive inhibitors of PIM-1. pdbj.org This demonstrates that poly-hydroxylated flavones can be effective inhibitors, though specific data for the 8-monohydroxyflavone variant is lacking.

DAPK-1 (Death-Associated Protein Kinase 1): DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that functions as a positive mediator of apoptosis. While various synthetic scaffolds have been developed as DAPK1 inhibitors, mdpi.com and some natural flavonoids have been studied for their binding characteristics, wikipedia.org specific inhibitory data for this compound is not currently available.

CDK (Cyclin-Dependent Kinase): CDKs are critical for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. The flavone scaffold is the basis for potent CDK inhibitors like the semi-synthetic flavopiridol. This indicates the potential of this chemical class, but specific activity for this compound against various CDKs has not been reported.

Table 2: Kinase Inhibition Profile Summary for this compound

The table reflects the current lack of specific, publicly available preclinical data for this compound against the listed kinases.

Structure Activity Relationships Sar of 8 Hydroxyflavone and Its Derivatives

Influence of Hydroxyl Group Position and Number on Biological Activities

The number and placement of hydroxyl (-OH) groups on the flavonoid rings are primary determinants of their biological effects. This relationship is particularly evident in their antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.

The antioxidant activity of flavones is highly dependent on the number and position of hydroxyl groups. mdpi.comnih.gov Generally, an increase in the number of hydroxyl groups correlates with a higher free radical scavenging effect. mdpi.com However, their specific placement is critical.

Key structural features for enhanced antioxidant activity include:

Catechol Moiety (ortho-dihydroxy groups): The presence of a catechol group (two hydroxyl groups on adjacent carbons), particularly on the B-ring (at positions 3' and 4'), is a major contributor to high antioxidant capacity. mdpi.comnih.gov Flavonoids with this feature, such as 8-hydroxyluteolin, demonstrate superior activity. nih.gov An A-ring catechol, such as the 7,8-dihydroxy arrangement found in derivatives of 8-hydroxyflavone, also significantly boosts antioxidant potential. nih.gov

C2-C3 Double Bond: Conjugation of this double bond with the 4-carbonyl group in the C-ring facilitates electron delocalization, which is important for radical scavenging. mdpi.comnih.gov

Hydroxyl Groups at C3 and C5: These groups, in conjunction with other features, also contribute to antioxidant effects. mdpi.com

Conversely, unsubstituted flavones and monohydroxylated flavones, including 6-hydroxyflavone (B191506) and 7-hydroxyflavone (B191518), tend to exhibit weak or no significant antioxidant properties. mdpi.comnih.govresearchgate.net The introduction of a second hydroxyl group to create a catechol structure, for instance in 8-hydroxychrysin (5,7,8-trihydroxyflavone), dramatically increases antioxidant activity compared to its precursor chrysin (B1683763) (5,7-dihydroxyflavone).

| Compound | Key Structural Features | Relative Antioxidant Activity |

| Flavone (B191248) | Unsubstituted | Low |

| 7-Hydroxyflavone | Single -OH on A-ring | Low researchgate.net |

| 8-Hydroxychrysin | 7,8-catechol on A-ring | High nih.gov |

| Luteolin (B72000) | 3',4'-catechol on B-ring | High nih.gov |

| 8-Hydroxyluteolin | 7,8-catechol on A-ring and 3',4'-catechol on B-ring | Very High nih.gov |

This table provides a generalized comparison of antioxidant activity based on key structural features discussed in the text.

Hydroxyl groups are indispensable for the anti-inflammatory functions of flavones. nih.gov Their position significantly modulates this activity, with certain patterns enhancing efficacy while others attenuate it. Studies have shown that flavones can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

Systematic analysis has revealed the following SAR trends for anti-inflammatory activity:

Enhancing Positions: Hydroxylation at the C-5 and C-4' positions generally enhances anti-inflammatory effects. nih.govresearchgate.net

Attenuating Positions: Hydroxyl groups located at C-6, C-7, C-8, and C-3' tend to decrease the anti-inflammatory activity. nih.govresearchgate.net

Key Compounds: 3',4'-Dihydroxyflavone and luteolin (3',4',5,7-tetrahydroxyflavone) have been identified as particularly potent inhibitors of inflammatory responses in murine macrophages. nih.govnih.gov The structure of luteolin is considered highly suitable for oral anti-inflammatory activity. nih.gov

The anti-inflammatory action is often mediated through the inhibition of signaling pathways like NF-κB and MAPKs. nih.gov The C2-C3 double bond is also a contributing factor to this activity. nih.gov

| Flavone Derivative | Hydroxyl Positions | Effect on Anti-inflammatory Activity |

| General Structure | C-5, C-4' | Enhances activity nih.gov |

| General Structure | C-6, C-7, C-8, C-3' | Attenuates activity nih.gov |

| Luteolin | 5, 7, 3', 4' | High activity nih.gov |

| 3',4'-Dihydroxyflavone | 3', 4' | High activity nih.gov |

This table summarizes the influence of hydroxyl group positions on the anti-inflammatory potential of flavones.

The neuroprotective effects of flavonoids are closely linked to their antioxidant and anti-inflammatory properties. nih.gov The ability of these compounds to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways is central to their efficacy in protecting neurons. nih.govmdpi.com

A crucial structural feature for neuroprotection is the presence of catechol moieties. researchgate.net A preliminary structure-activity relationship study of 7,8-dihydroxyflavone (B1666355), a potent agonist for the TrkB receptor (a key player in neuronal survival and plasticity), revealed that the 7,8-dihydroxy groups on the A-ring are essential for its activity. nih.gov Removal or relocation of these hydroxyl groups, as seen in 5,7-dihydroxyflavone or 5,6-dihydroxyflavone, leads to a loss of this specific neuroprotective effect. nih.gov This highlights the critical importance of the ortho-dihydroxy substitution at positions C-7 and C-8 for this particular mechanism of neuroprotection.

| Compound | Key Structural Feature | Neuroprotective Efficacy (TrkB Agonism) |

| 7,8-Dihydroxyflavone | 7,8-catechol on A-ring | Potent agonist nih.gov |

| 5,7-Dihydroxyflavone | -OH at C-5 and C-7 | Ineffective as TrkB agonist nih.gov |

| 5,6-Dihydroxyflavone | -OH at C-5 and C-6 | Ineffective as TrkB agonist nih.gov |

This table illustrates the specific requirement of the 7,8-dihydroxy configuration for TrkB receptor activation, a mechanism of neuroprotection.

The relationship between hydroxylation and antimicrobial activity is complex, with the degree and position of substitution playing a critical role. researchgate.netredalyc.org Unlike antioxidant activity, a simple increase in hydroxyl groups does not always lead to greater antimicrobial potency; in some cases, it can even weaken it. mdpi.com

Key SAR findings for antimicrobial activity include:

Importance of C-5 and C-7 Hydroxylation: The presence of hydroxyl groups at the C-5 and C-7 positions appears to be important for the antibacterial activity of some isoflavones. mdpi.com The 5-OH group can form an intramolecular hydrogen bond with the 4-carbonyl group, which may influence activity. nih.gov

Influence of B-Ring Substitution: The pattern on the B-ring is significant. A hydroxyl group at C-4' is often important, whereas substitutions at C-3' or C-5' can decrease activity against certain bacteria. mdpi.comnih.gov

Negative Impact of C-6 Hydroxylation: A hydroxyl group at the C-6 position on the A-ring can hinder the compound's antibacterial action. mdpi.comnih.gov

Flavones vs. Flavanones: The C2=C3 double bond present in flavones (like this compound) but absent in flavanones is considered important for inhibiting the growth of Gram-positive bacteria. mdpi.com

| Hydroxyl Group Position | General Effect on Antibacterial Activity |

| C-5 | Often important for activity mdpi.comnih.gov |

| C-7 | May be important for activity mdpi.com |

| C-4' | Often important for activity mdpi.comnih.gov |

| C-3' / C-5' | Can decrease activity mdpi.comnih.gov |

| C-6 | Can hinder activity mdpi.comnih.gov |

This table outlines general trends for the influence of hydroxyl group positioning on the antibacterial properties of flavonoids.

Role of the Flavone Core and Substituent Patterns

The basic 2-phenylchromen-4-one (flavone) core is a fundamental determinant of biological activity. The planarity of the ring system and the electronic properties conferred by the C2=C3 double bond and the 4-carbonyl group are essential. nih.govmdpi.com This core structure acts as a scaffold upon which substituent patterns dictate the specific bioactivity.

The C2=C3 double bond, in conjugation with the 4-carbonyl group, extends the π-electron system, which is crucial for the radical scavenging capacity seen in antioxidant activity. nih.gov This structural feature also appears to be important for antibacterial activity against Gram-positive strains. mdpi.com

Beyond hydroxyl groups, other substituents and their patterns significantly influence bioactivity. For instance, the presence of methoxy (B1213986) groups (-OCH₃) has been shown to reduce the antibacterial properties of flavonoids. mdpi.comnih.gov Conversely, substituting lipophilic functional groups, such as a prenyl group, can increase antibacterial activity by enhancing the compound's ability to interact with bacterial membranes. researchgate.net

Effects of Derivatization and Chemical Modifications on Bioactivity

Chemical modification of the this compound scaffold is a key strategy for enhancing or altering its biological activities. Derivatization can improve potency, selectivity, and pharmacokinetic properties.

Esterification: The esterification of hydroxyl groups, which involves blocking them with another chemical group, generally leads to a decrease in antioxidant potential. nih.gov This is because the free hydroxyl group is often the active component in radical scavenging and metal chelation.

Methylation: Methylation (the addition of a methyl group, -CH₃) of active hydroxyl groups typically reduces or eliminates antibacterial activity. researchgate.net

Alkylation: In contrast, the alkylation of the 3-hydroxy group in flavonols has been found to increase antiproliferative activity against certain cancer cell lines. mdpi.com

Aryl Substitution: The introduction of aryl (aromatic ring) groups can have a profound impact. A study on wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) derivatives found that replacing the 8-methoxy group with various aryl groups led to a significant loss of its inhibitory activity against the COX-2 enzyme, which is involved in inflammation. nih.govresearchgate.net This suggests that the specific nature and size of the substituent at the C-8 position are critical for certain biological interactions. nih.gov

Amino Group Introduction: A synthetic derivative of 7,8-dihydroxyflavone, 4'-dimethylamino-7,8-dihydroxyflavone, was found to have a more potent and prolonged neuroprotective effect (via TrkB activation) than the parent compound, demonstrating that adding a hydrogen bond acceptor at the 4'-position can significantly enhance bioactivity. nih.gov

These examples underscore that even subtle modifications to the flavone structure can lead to substantial changes in biological function, providing a basis for the rational design of new therapeutic agents. scielo.br

Analytical Methodologies for 8 Hydroxyflavone Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 8-hydroxyflavone is its extraction from the sample matrix and subsequent preparation for analysis. This process aims to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

A variety of extraction methods can be employed for flavonoids like this compound. mdpi.com Conventional techniques such as Soxhlet extraction , maceration , and infusion are often utilized due to their simplicity and cost-effectiveness. mdpi.comnih.gov For instance, Soxhlet extraction has been a common method for flavonoid extraction, using various solvents like ethanol, methanol (B129727), benzene (B151609), chloroform, and ethyl acetate (B1210297). mdpi.com The choice of solvent is crucial and depends on the polarity of the target flavonoid. Less polar flavonoids, including some flavones, are effectively extracted using solvents like chloroform, dichloromethane, diethyl ether, or ethyl acetate, while more polar flavonoids are better extracted with alcohols or alcohol-water mixtures. nih.gov

Modern extraction techniques offer advantages in terms of efficiency and reduced solvent consumption. These include microwave-assisted extraction (MAE) , ultrasound-assisted extraction (UAE) , and supercritical fluid extraction (SFE) . mdpi.comnih.gov

Following extraction, solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. nih.gov SPE cartridges, such as C18, C8, and Oasis MCX, are selected based on the properties of the analyte and the matrix to effectively separate flavonoids from other components. nih.gov The efficiency of SPE is influenced by factors like the type of sorbent, sample pH, and the elution solvent. nih.gov Another technique, supported liquid extraction (SLE) , involves the partitioning of analytes from an aqueous sample absorbed onto an inert support into a water-immiscible organic solvent. biotage.com For samples with high protein content, techniques like protein precipitation are necessary to remove these interfering macromolecules. windows.net Filtration is a fundamental step to remove particulate matter before chromatographic analysis. windows.net

Table 1: Comparison of Extraction Techniques for Flavonoids

| Extraction Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | High extraction efficiency. | Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes. nih.gov |

| Maceration | Soaking the sample in a solvent for a period of time. | Simple, low cost. | Lower extraction efficiency compared to other methods, time-consuming. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent consumption, lower temperatures. nih.gov | Equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Very fast, reduced solvent consumption. nih.gov | Potential for localized overheating, equipment cost. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly (uses non-toxic solvents), selective. mdpi.com | High initial equipment cost, may not be efficient for polar compounds. |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase for cleanup and concentration. | High selectivity, can handle complex matrices, automation is possible. nih.gov | Can be costly, method development can be complex. |

| Supported Liquid Extraction (SLE) | Analyte partitions from an aqueous sample on a solid support into an immiscible organic solvent. | High analyte recovery, cleaner extracts than LLE, easily automated. biotage.com | Limited to specific sample types. |

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other compounds in a mixture, enabling its accurate identification and quantification. Various chromatographic techniques are employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., DAD, UPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids, including this compound. nih.govresearchgate.net The separation is typically performed in a reversed-phase (RP) mode using C18 or C8 columns. nih.gov The mobile phase usually consists of a mixture of water (often with acidifiers like formic or acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol, and the separation can be performed using either isocratic or gradient elution. nih.govunirioja.es

Ultra-Performance Liquid Chromatography (UPLC) , a variant of HPLC, utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity. mdpi.com A UPLC-PDA-ESI-MS/MS method has been developed for the analysis of flavonoids, demonstrating the power of this technique for both qualitative and quantitative analysis. nih.gov

Diode Array Detection (DAD) is a common detector used with HPLC and UPLC systems. It provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the analyte peak. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application for flavonoids like this compound is less direct than HPLC due to their low volatility. nih.gov To make them suitable for GC analysis, flavonoids typically require a derivatization step to increase their volatility. nih.gov GC coupled with mass spectrometry (GC-MS) is a highly effective method for the identification and quantification of various compounds, including derivatized flavonoids. phcogres.comresearchgate.net The process involves separating the volatile derivatives in the GC column followed by their detection and identification by the mass spectrometer. silae.it

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte solution. taltech.ee CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov It has been successfully applied to the analysis of flavonoids and phenolic acids in various samples. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the separation of these compounds. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative and semi-quantitative analysis of flavonoids. du.edu.eg The separation is achieved on a plate coated with a thin layer of adsorbent, such as silica (B1680970) gel. du.edu.eg The choice of the mobile phase is critical for achieving good separation. srce.hr After development, the separated spots are visualized, often under UV light or after spraying with a suitable reagent. researchgate.netresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better separation efficiency and quantification capabilities. researchgate.net

Table 2: Overview of Chromatographic Methods for this compound Analysis

| Method | Principle | Stationary Phase | Mobile Phase/Buffer | Detection | Key Features |

| HPLC/UPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8 | Acetonitrile/Methanol and water (often with acid) | DAD, MS | High resolution, quantitative, versatile. UPLC offers faster analysis and higher sensitivity. nih.govmdpi.com |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Various capillary columns | Inert gas (e.g., Helium) | MS (most common) | Requires derivatization for non-volatile compounds like flavonoids. High sensitivity and specificity with MS detection. nih.govphcogres.com |

| CE | Differential migration of charged species in an electric field. | Fused-silica capillary | Aqueous buffer | UV, DAD, LIF, MS | High efficiency, fast analysis, low sample and reagent consumption. taltech.eenih.gov |

| TLC/HPTLC | Adsorption/partitioning on a planar stationary phase. | Silica gel, cellulose | Solvent mixtures | UV light, chemical reagents | Simple, rapid, low cost, good for screening. HPTLC offers better performance and quantification. du.edu.egresearchgate.net |

Spectroscopic and Spectrometric Detection Techniques

Following chromatographic separation, various spectroscopic and spectrometric techniques are used for the detection, identification, and structural elucidation of this compound.

Mass Spectrometry (MS) , especially when coupled with a chromatographic system (LC-MS or GC-MS), is a powerful tool for the analysis of flavonoids. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for flavonoids. mdpi.com Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion, which is invaluable for identifying unknown compounds and differentiating between isomers. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H NMR and 13C NMR, is a definitive technique for the structural elucidation of organic molecules, including flavonoids. nih.gov While not typically used as a routine detector in chromatography, NMR is crucial for the unambiguous identification of novel or isolated compounds. researchgate.net The chemical shifts in NMR spectra provide detailed information about the chemical environment of each atom in the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is widely used as a detection method in HPLC (as DAD). nih.gov The UV spectrum of a flavonoid is characteristic of its structure and can be used for preliminary identification and quantification. auctoresonline.org The complexation of flavonoids with metal ions, such as Zn(II), can cause shifts in the UV-Vis spectrum, which can be used to study these interactions. nih.gov

Fluorescence Spectroscopy can be employed for the detection of certain flavonoids that exhibit native fluorescence. nih.gov This technique offers high sensitivity and selectivity. For non-fluorescent compounds, derivatization with a fluorescent tag can be used. Some hydroxyflavone derivatives are used as fluorescent probes to study interactions with biological systems. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing flavonoids, including this compound. The absorption of UV and visible light by the molecule provides insights into its electronic structure and conjugation system. In methanol, this compound exhibits a characteristic absorption spectrum with a maximum absorption wavelength (λmax) of 266 nm and a molar extinction coefficient (ε) of 29,900 M⁻¹cm⁻¹. photochemcad.com

Flavonoids typically display two main absorption bands in their UV-Vis spectra, referred to as Band I and Band II. medwinpublishers.com Band I, appearing at longer wavelengths (typically 300–390 nm), is associated with the cinnamoyl system (B-ring), while Band II, at shorter wavelengths (typically 240–280 nm), corresponds to the benzoyl system (A-ring). medwinpublishers.com The specific positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the flavonoid skeleton. medwinpublishers.comresearchgate.net For instance, flavones generally show Band I absorption between 310-350 nm and Band II between 250-280 nm. medwinpublishers.com

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| λmax | 266 nm | Methanol |

| Molar Absorptivity (ε) | 29,900 M⁻¹cm⁻¹ | Methanol |

Data sourced from PhotochemCAD database photochemcad.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the excited-state properties of molecules like this compound. Hydroxyflavones are known for their interesting fluorescent properties, which can be modulated by factors such as solvent polarity and hydrogen bonding. rsc.org Some hydroxyflavones, like 7-hydroxyflavone (B191518), exhibit excited-state proton transfer (ESPT), leading to a large Stokes shift and dual emission from both the normal excited state and the tautomeric form. nih.gov This phenomenon makes them useful as fluorescent probes. nih.gov

While specific fluorescence data for this compound is not extensively detailed in the provided results, the study of related hydroxyflavones provides a basis for understanding its potential fluorescent behavior. For example, 3-hydroxyflavone (B191502) derivatives are promising scaffolds for fluorescent imaging in cells due to the modulation of their ESIPT process. rsc.org The fluorescence of hydroxyflavones can be influenced by their interaction with their microenvironment, making them valuable tools for studying biological systems. nih.govmdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable method for analyzing complex mixtures containing flavonoids. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for differentiating flavonoid isomers. researchgate.net The fragmentation patterns observed in MS/MS spectra provide key structural information. Common fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions, which cleave the C-ring, and losses of small neutral molecules like CO and H₂O. mdpi.compreprints.org The presence of specific product ions can be diagnostic for the substitution pattern on the flavonoid core. For instance, a product ion at m/z 153 in the positive ion mode often indicates the presence of two hydroxyl groups on the A-ring. mdpi.compreprints.org While specific fragmentation data for this compound is not detailed, the general principles of flavonoid fragmentation apply. The analysis of both positive and negative ion modes can provide complementary structural information. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to assign all the proton and carbon signals in the molecule, confirming its connectivity and substitution pattern. scielo.brcore.ac.uk

While a complete, assigned NMR dataset for this compound was not found in the initial search, studies on related hydroxyflavones provide expected chemical shift ranges. For instance, in ¹H NMR spectra of flavonoids, aromatic protons typically resonate between δ 6.0 and 8.5 ppm, while hydroxyl protons can appear over a wider range depending on hydrogen bonding. thermofisher.com In ¹³C NMR, carbonyl carbons (C=O) are found significantly downfield, typically in the range of δ 160-180 ppm. scirp.org An empirical predictive tool has been developed to estimate the ¹³C chemical shifts of flavonoids based on the cumulative effects of substituents, which could be applied to this compound. researchgate.net Although the ¹³C chemical shifts for this compound have been reported, they were not assigned in the referenced study. researchgate.net